1-Acetylazepan-4-one

描述

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, are pivotal structural motifs in the fields of synthetic organic chemistry and medicinal chemistry. Their importance is underscored by their presence in a variety of naturally occurring compounds and synthetic molecules that exhibit a wide range of biological activities. scribd.com Natural products containing the azepane core have demonstrated potential as therapeutic agents, such as the protein kinase inhibitor Balanol. scribd.com

In drug discovery, azepane derivatives are highly valued for their pharmacological significance. molport.com There are approved drugs and numerous experimental drug candidates that incorporate the azepane substructure. These compounds have been investigated for various therapeutic applications, including as antidiabetic, anticancer, and antiviral agents. scribd.com The synthesis of functionalized azepanes is a significant area of research, aiming to create novel compounds for drug development. researchgate.net

Contextualization of Azepane Derivatives and Their Structural Features

Azepane is a saturated seven-membered ring containing one nitrogen atom. The derivatives of this structure are characterized by their flexible ring conformation. This conformational diversity is often a decisive factor in their biological activity, as it allows for specific interactions with biological targets. The ability to introduce substituents into the azepane ring is crucial for effective drug design, as it can bias the molecule towards a particular conformation.

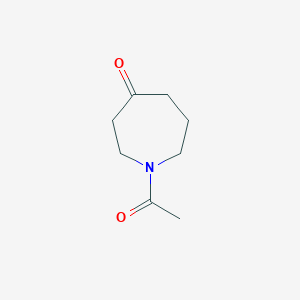

1-Acetylazepan-4-one, specifically, features an acetyl group attached to the nitrogen atom and a ketone group at the 4-position of the azepane ring. This substitution pattern influences its chemical properties and reactivity. The general structure of azepan-4-one (B24970) derivatives makes them useful intermediates in the synthesis of more complex molecules. For instance, tert-butyl 4-oxoazepane-1-carboxylate is a key intermediate for various pharmaceutical products under development. scribd.com

Overview of Academic Research Trajectories for this compound

A comprehensive review of publicly available academic literature and research databases indicates that this compound is not a subject of extensive academic research. While the broader class of azepan-4-one derivatives is utilized in various synthetic applications, specific studies focusing on the synthesis, reactivity, or application of this compound are limited.

Research in this area tends to focus on other N-substituted azepan-4-ones, such as N-Boc-azepan-4-one, which serves as a precursor for various bioactive molecules, including inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1). nih.gov The synthesis of highly substituted azepanones often starts from different precursors and employs complex multi-step sequences. acs.org

In contrast, the isomer, 1-acetylazepan-2-one (also known as N-acetyl-ε-caprolactam), has been more thoroughly investigated, particularly as an activator in the anionic polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6). researchgate.netresearchgate.net

The limited specific research on this compound suggests it may primarily be a commercial chemical intermediate rather than a focus of academic investigation.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50492-23-4 | |

| Molecular Formula | C8H13NO2 | |

| Molecular Weight | 155.194 g/mol | |

| InChIKey | OWNWLPCYZFLIHC-UHFFFAOYSA-N | acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-acetylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWLPCYZFLIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607113 | |

| Record name | 1-Acetylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50492-23-4 | |

| Record name | 1-Acetylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Acetylazepan 4 One and Analogous Azepanones

Direct Synthetic Pathways to 1-Acetylazepan-4-one

The direct synthesis of this compound typically involves the acetylation of a pre-existing azepan-4-one (B24970) scaffold. This approach is contingent on the availability of the parent ketone.

Specific Reagents and Reaction Conditions for Ketone Acetylation on Azepane Scaffolds

The introduction of an acetyl group onto the nitrogen atom of an azepane ring is a standard N-acetylation reaction. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). The reaction is generally carried out in the presence of a base to neutralize the acid generated and to facilitate the nucleophilic attack of the amine.

A typical procedure involves the reaction of azepan-4-one hydrochloride with an acetylating agent like trimethylacetic anhydride. ualberta.ca The use of a base, such as pyridine, is common to deprotonate the secondary amine, thereby increasing its nucleophilicity. The reaction conditions, including solvent and temperature, can be optimized to achieve high yields. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.

Table 1: Reagents and Conditions for N-Acetylation of Azepanes

| Acetylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane | Room Temperature | |

| Acetic anhydride | Pyridine | Dichloromethane | Room Temperature | |

| Trimethylacetic anhydride | - | - | - | ualberta.ca |

| Acetyl chloride | Potassium carbonate | DMF | 80-120°C |

Mechanistic Considerations of Acyl Group Introduction

The mechanism of N-acetylation is a well-established nucleophilic acyl substitution. The nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride).

In the case of acetyl chloride, the initial attack results in a tetrahedral intermediate which then collapses, expelling a chloride ion to form the N-acetylated product and hydrochloric acid. The presence of a base is crucial to neutralize the generated acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

With acetic anhydride, a similar nucleophilic attack occurs, leading to a tetrahedral intermediate that subsequently eliminates an acetate (B1210297) ion as the leaving group.

The introduction of acyl substituents onto the azepine nucleus itself (C-acylation) can be more complex. For instance, acylation of N-ethoxycarbonylazepinetricarbonyliron(0) has been shown to result in substitution at the 3-position of the azepine ring. rsc.org

Azepane Ring Construction through Ring Expansion Strategies

Ring expansion reactions provide powerful and versatile routes to azepane scaffolds, often starting from more readily available five- or six-membered ring precursors. researchgate.netresearchgate.net These methods offer the advantage of installing functionality and building the seven-membered ring in a single conceptual step.

Ring Expansion of Cyclic Precursors (e.g., Pyrrolidines, Piperidines)

The expansion of smaller N-heterocyclic rings, such as pyrrolidines and piperidines, is a widely employed strategy for azepane synthesis. A variety of methods have been developed to achieve this transformation.

One approach involves the ring expansion of proline-derived, N-benzyl pyrrolidino-alcohols in the presence of triflic anhydride to construct 2-fluoroalkyl-4-substituted azepanes. doi.org Similarly, trifluoromethylated pyrrolidines, synthesized from L-proline, can undergo regioselective ring expansion via the opening of a bicyclic azetidinium intermediate by various nucleophiles to yield 4-substituted α-trifluoromethyl azepanes. researchgate.net

Reductive amination of aldehydes or ketones with deprotected halogenated secondary cyclopropylamines derived from N-Boc-protected cyclic enamines (pyrrolidines and piperidines) can trigger cyclopropane (B1198618) ring cleavage to afford ring-expanded products. rsc.org For example, N-Boc-1,2,3,4-tetrahydropyridines can be converted to 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, which upon deprotection and reductive amination, yield functionalized tetrahydro-1H-azepine derivatives. rsc.org

A photoredox-catalyzed transformation of allylic alcohol-containing piperidines has also been reported to produce azepanes. doi.org Furthermore, diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

Table 2: Examples of Ring Expansion from Cyclic Precursors

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Proline-derived N-benzyl pyrrolidino-alcohols | Triflic anhydride | 2-Fluoroalkyl-4-substituted azepanes | doi.org |

| Trifluoromethyl pyrrolidines | Various nucleophiles | 4-Substituted α-trifluoromethyl azepanes | researchgate.net |

| N-Boc-1,2,3,4-tetrahydropyridines | Dihalocarbene, deprotection, reductive amination | Functionalized tetrahydro-1H-azepines | rsc.org |

| Allylic alcohol-containing piperidines | Photoredox catalysis | Azepanes | doi.org |

Photochemical Dearomative Ring Expansion Approaches

Photochemical methods have emerged as powerful tools for the synthesis of azepanes and azepines from aromatic precursors. These reactions often proceed under mild conditions and offer unique pathways to complex heterocyclic structures. researchgate.netrsc.org

A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netresearchgate.net This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which then inserts into the benzene (B151609) ring to form a 3H-azepine. Subsequent hydrogenolysis of the azepine provides the saturated azepane ring system in a two-step sequence. researchgate.netmanchester.ac.uk This method allows the substitution pattern of the starting nitroarene to be directly translated to the resulting azepane. manchester.ac.uk

Another photochemical approach is the visible-light-mediated dearomative ring expansion of aromatic N-ylides. organic-chemistry.orgthieme-connect.com In this method, quaternary aromatic salts are deprotonated with a base such as DBU or TMG under visible light irradiation. The resulting ylide undergoes photochemical excitation, leading to a diradical intermediate that recombines and undergoes a 6π-electrocyclic ring opening to furnish functionalized azepines in high yields. organic-chemistry.org

Schmidt Reaction and Related Rearrangements for Seven-Membered Rings

The Schmidt reaction and the Beckmann rearrangement are classical yet consistently applied methods for the synthesis of seven-membered lactams (azepanones) through nitrogen insertion into a six-membered ring. doi.orgresearchgate.net

The Schmidt reaction involves the treatment of a cyclic ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide (B81097) and a strong acid. researchgate.net This reaction converts a cyclohexanone (B45756) derivative into a seven-membered lactam.

The Beckmann rearrangement is another powerful tool for ring expansion. manchester.ac.uk It involves the acid-catalyzed rearrangement of a cyclohexanone oxime to an ε-caprolactam, a key precursor for Nylon-6. researchgate.netmasterorganicchemistry.com The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, followed by an alkyl migration to the electron-deficient nitrogen atom. masterorganicchemistry.com

These rearrangement reactions are fundamental in synthetic organic chemistry for accessing seven-membered lactams, which can then be further functionalized or reduced to obtain the corresponding azepanes.

De Novo Synthesis of Azepane Skeletons

The construction of the seven-membered azepane ring from acyclic precursors, known as de novo synthesis, offers a versatile approach to a wide array of substituted derivatives. Key strategies include ring-closing metathesis, intramolecular reductive aminations, and the use of organolithium chemistry.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various carbocyclic and heterocyclic rings, including azepanes. nih.govresearchgate.net This method typically involves the cyclization of a diene precursor catalyzed by a ruthenium or molybdenum complex. researchgate.net For instance, the synthesis of azepine- and azocine-annulated heterocycles has been achieved in excellent yields through a sequence involving a catalyzed aromatic aza-Claisen rearrangement followed by RCM using Grubbs' first-generation catalyst. researchgate.net

The versatility of RCM allows for the synthesis of complex azepane structures. For example, a modular asymmetric synthesis of medium-ring nitrogen heterocycles with a high degree of substitution has been developed, utilizing the RCM of sulfoximine-substituted N-tethered trienes. researchgate.net Furthermore, RCM has been successfully applied to the synthesis of benzo bohrium.comwhiterose.ac.ukazepino[1,2-b]isoquinolin-9-ones, demonstrating its utility in constructing fused heterocyclic systems. nih.gov The general approach often starts with the preparation of suitable diene precursors, which are then subjected to RCM to afford the desired seven-membered ring. nih.gov

| Catalyst | Precursor Type | Product | Yield | Reference |

| Grubbs' first-generation catalyst | ortho-allyl substituted N-arylaniline derivatives | Azepine-annulated heterocycles | Excellent | researchgate.net |

| Ruthenium catalyst | Sulfoximine-substituted N-tethered trienes | Medium-ring nitrogen heterocycles | Not specified | researchgate.net |

| Not specified | Dienes from 3-arylisoquinolines | Benzo bohrium.comwhiterose.ac.ukazepino[1,2-b]isoquinolin-9-ones | Good | nih.gov |

Intramolecular Reductive Aminations for Azepane Formation

Intramolecular reductive amination (IRA) provides a direct and efficient route to cyclic amines, including azepanes. This reaction involves the cyclization of a molecule containing both an amine and a carbonyl group (or a precursor that can generate a carbonyl group in situ). whiterose.ac.ukrsc.org The process can be catalyzed by traditional chemical reagents or, increasingly, by enzymes. whiterose.ac.ukrsc.org

A notable example is the iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives, which yields dibenz[c,e]azepines with both central and axial chirality in excellent enantioselectivity. researchgate.net This one-pot process often involves the deprotection of a Boc-protected amine followed by the iridium-catalyzed cyclization. researchgate.net

Biocatalytic approaches using imine reductases (IREDs) have also been developed for the synthesis of azepanes via intramolecular reductive amination. whiterose.ac.ukrsc.org For instance, the IRED IR-22 has been used to catalyze the intramolecular reductive amination to form (R)-2-phenylazepane. rsc.org The challenge in these reactions often lies in the equilibrium between the cyclic imine and the open-chain amino ketone, with the latter often being favored. whiterose.ac.ukrsc.org Despite this, various IREDs have been successfully employed to produce both (R)- and (S)-enantiomers of substituted azepanes. rsc.org

A novel approach for constructing fluorine-containing benzazepines utilizes a double reductive amination of diformyl intermediates, generated from the oxidative cleavage of dihydronaphthalene regioisomers, with various fluorine-containing primary amines. ugent.beresearchgate.net This method provides a convenient route to both tetrahydrobenzo[c]azepine and tetrahydrobenzo[d]azepine regioisomers. ugent.be

| Catalyst/Enzyme | Substrate | Product | Key Features | Reference |

| Iridium complex with DifluorPhos or SegPhos | Biaryl aminoketones | Dibenz[c,e]azepines | Excellent enantio- and diastereoselectivities | researchgate.net |

| Imine Reductase (IRED) IR-22 | Amino ketone | (R)-2-phenylazepane | 70% conversion, 90% e.e. | rsc.org |

| Various IREDs | Amino ketones | (R)- or (S)-2-substituted azepanes | Enantioselective | rsc.org |

| Not specified (reductive amination conditions) | Diformyl intermediates and fluorinated primary amines | Fluorine-containing benzazepines | Overall yields of 22-35% | ugent.beresearchgate.net |

Organolithium Chemistry in Azepane Synthesis

Organolithium chemistry offers powerful methods for the synthesis and functionalization of azepane derivatives. whiterose.ac.ukwhiterose.ac.uk The lithiation of N-Boc protected heterocycles, such as N-Boc-2-phenylazepane, using n-butyllithium (n-BuLi) allows for the introduction of various substituents at the α-position. whiterose.ac.uk This strategy has been used to prepare a range of novel α-substituted and ortho-substituted azepane products in good to excellent yields. whiterose.ac.uk

A particularly elegant application of organolithium chemistry is the stereospecific rearrangement of N'-aryl ureas derived from enantioenriched 2-aryl azepanes. bohrium.comacs.orgnih.gov Treatment of these ureas with a base like lithium diisopropylamide (LDA) generates a configurationally stable benzylic organolithium intermediate. bohrium.comacs.orgnih.gov This intermediate then undergoes an N- to C-aryl migration with complete stereospecificity, yielding previously inaccessible enantioenriched 2,2-disubstituted azepanes. bohrium.comacs.orgnih.gov This method has also been successfully extended to the synthesis of 2,2-disubstituted benzazepines. bohrium.com

| Reagent | Substrate | Product | Key Transformation | Reference |

| n-BuLi | N-Boc-2-phenylazepane | α-substituted and ortho-substituted azepanes | Lithiation-substitution | whiterose.ac.uk |

| LDA in Et2O/DMPU | (R)-N'-aryl urea (B33335) of 2-arylazepane | Enantiopure 2-aryl-2-substituted azepane | Stereospecific N- to C-aryl migration | bohrium.comacs.org |

Stereoselective and Regioselective Synthesis of this compound Precursors

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex molecules. A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors reaction at one position over another. masterorganicchemistry.com

A powerful strategy for the stereoselective and regioselective synthesis of azepane derivatives involves the ring expansion of piperidines. rsc.org This method has been shown to produce diastereomerically pure azepane derivatives with excellent yield and complete control over stereochemistry and regiochemistry. rsc.org The structure and stereochemistry of the resulting azepanes can be confirmed by techniques such as X-ray crystallography. rsc.org

In the context of preparing precursors for this compound, controlling the position of the keto group (regioselectivity) and the stereochemistry of any substituents is crucial. Asymmetric synthesis techniques, which aim to prepare only one of two possible enantiomers, are often employed. ethz.ch These can involve the use of chiral starting materials (from the chiral pool), chiral auxiliaries, or enantioselective catalysts. ethz.ch For example, a copper-immobilized ferromagnetic nanoparticle triazine dendrimer has been used as a catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing the use of specialized catalysts to achieve regiocontrol. rsc.org

Chemoenzymatic Approaches to Substituted Azepane Frameworks

Chemoenzymatic synthesis combines the advantages of biocatalysis and chemical synthesis to create efficient and selective routes to complex molecules. biorxiv.org This approach is particularly valuable for the synthesis of chiral compounds like substituted azepanes. bohrium.comnih.gov

A notable chemoenzymatic strategy for producing enantioenriched 2-aryl azepanes involves the use of imine reductases (IREDs) for asymmetric reductive amination or monoamine oxidases for deracemization. bohrium.comnih.gov The resulting chiral amines can then be further functionalized using chemical methods, such as the organolithium-mediated rearrangement described earlier. bohrium.comacs.orgnih.gov This sequential biocatalytic reduction and chemical rearrangement provides access to synthetically challenging α-tertiary heterocyclic amines. acs.org

The application of enzymes can offer high regio- and stereoselectivity under mild reaction conditions. mdpi.com For instance, a one-pot photoenzymatic route has been developed for the synthesis of N-Boc-4-hydroxy-azepane with high conversion and excellent enantiomeric excess. researchgate.net This process combines a photochemical C-H oxyfunctionalization with a stereoselective enzymatic carbonyl reduction. researchgate.net Such chemoenzymatic cascades demonstrate the power of integrating different catalytic systems to achieve complex transformations in an efficient manner. biorxiv.orgresearchgate.net

| Enzymatic Step | Chemical Step | Product | Key Advantage | Reference |

| Asymmetric reductive amination (IREDs) or deracemization (MAOs) | Organolithium-mediated rearrangement of N'-aryl ureas | Enantioenriched 2,2-disubstituted azepanes | Access to α-tertiary amines | bohrium.comacs.orgnih.gov |

| Photochemical oxyfunctionalization | Stereoselective enzymatic carbonyl reduction | N-Boc-4-hydroxy-azepane | High conversion and enantioselectivity | researchgate.net |

Chemical Transformations and Reactivity Studies of 1 Acetylazepan 4 One

Reactivity Profile of the Ketone Functionality at the 4-Position

The ketone at the 4-position of the azepane ring is a key site for molecular modification. Its reactivity is influenced by the polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a variety of nucleophiles. libretexts.orglibretexts.org

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of the carbonyl group in 1-Acetylazepan-4-one. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org The rate and reversibility of this addition are governed by factors such as the strength of the nucleophile and the steric environment of the carbonyl group. masterorganicchemistry.com

Reactions with strong, irreversible nucleophiles like Grignard reagents or organolithium compounds are expected to proceed readily. For instance, the reaction of the analogous N-acyl piperidone systems with vinylmagnesium bromide leads to the formation of tertiary alcohols. acs.org Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone to the corresponding secondary alcohol, 1-acetylazepan-4-ol.

The ketone functionality also enables the synthesis of more complex structures, such as spirocycles. wikipedia.org These reactions often involve the condensation of the ketone with a di-nucleophile. For example, the reaction of a cyclic ketone with a diol in the presence of an acid catalyst forms a spirocyclic ketal, a common strategy for protecting the ketone group. wikipedia.org

| Reaction Type | Reagent(s) | Product Type | Notes |

| Grignard Reaction | R-MgBr (e.g., Vinylmagnesium bromide) | Tertiary Alcohol | Forms a new C-C bond; reaction is typically irreversible. masterorganicchemistry.comacs.org |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Converts the ketone to the corresponding alcohol (1-acetylazepan-4-ol). |

| Ketal Formation | Diol (e.g., Ethylene glycol), Acid catalyst | Spirocyclic Ketal | A reversible reaction used for carbonyl protection. wikipedia.org |

| Spirocyclization | Dinucleophile (e.g., isatin, malononitrile) | Spiro Compound | Can be achieved via multicomponent domino reactions. unimi.it |

Enolization and Enamine-Mediated Transformations

The presence of α-hydrogens (on C3 and C5) allows this compound to undergo enolization or, more synthetically useful, to form enamines. Enamines are generated by the acid-catalyzed condensation reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, with concurrent removal of water. masterorganicchemistry.comorgoreview.com The resulting enamine is a potent nucleophile at the α-carbon, effectively acting as an enol or enolate equivalent under neutral conditions. libretexts.org

This reactivity is central to the Stork enamine synthesis, which encompasses several key transformations:

Alkylation: Enamines derived from this compound can be alkylated at the α-carbon using reactive alkyl halides. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing an alkyl group at the α-position. libretexts.org

Acylation: Reaction with acyl halides yields β-dicarbonyl compounds after hydrolysis. libretexts.org This provides a direct route to 1,3-dicarbonyl derivatives of the acetylazepane scaffold.

Michael Addition: As soft nucleophiles, these enamines can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis. masterorganicchemistry.com

The formation and reactivity of the enamine are influenced by several factors, including the choice of secondary amine, acid catalysis, and solvent. cambridge.orgrsc.org For instance, cycloheptanones, which share the seven-membered ring structure, are known to react less readily than cyclohexanones, sometimes requiring more stringent conditions like azeotropic water removal to drive the equilibrium toward the enamine product. cambridge.org

Carbonyl Beta-Functionalization via Photoredox Catalysis

Beyond classical α-functionalization, the β-position of this compound can be targeted using modern synthetic methods. A powerful strategy involves the synergistic merger of photoredox catalysis and organocatalysis. nih.govnih.gov This dual catalytic approach enables the direct functionalization of the β-methylene C-H bond of a saturated cyclic ketone. princeton.edu

The general mechanism proceeds through several key steps:

Enamine Formation: The cyclic ketone (this compound) first condenses with a chiral secondary amine organocatalyst to form an electron-rich enamine. nih.gov

Radical Ion Generation: The photocatalyst, excited by visible light, engages in single-electron transfer (SET). In one pathway, the excited photocatalyst oxidizes the enamine to a β-enaminyl radical cation. nih.govprinceton.edu Concurrently, the photocatalyst can reduce a second substrate (e.g., an aryl ketone) to generate a ketyl radical. nih.govresearchgate.net

Radical-Radical Coupling: The β-enaminyl radical couples with the transiently generated radical partner at the β-position. nih.gov

Hydrolysis: The resulting intermediate is hydrolyzed to unveil the β-functionalized ketone product.

Research has shown that seven-membered ring systems are highly effective in this type of transformation. Specifically, azepane has been identified as an exceptional catalyst for the β-functionalization of other cyclic ketones, underscoring the facility with which the azepane framework can participate in the required enamine and β-enaminyl radical formation steps. princeton.edu This suggests that this compound is an excellent substrate for a wide range of photoredox-mediated β-functionalization reactions, including arylation and the formation of γ-hydroxyketones. nih.govprinceton.edu

Transformations Involving the N-Acetyl Moiety

The N-acetyl group imparts specific properties to the azepane ring and is itself a site for chemical transformation. Its reactivity is characteristic of a tertiary amide.

Cleavage and Modification of the N-Acetyl Group

The N-acetyl group can be viewed as a protecting group for the secondary amine of the azepane ring. Its removal, or deacetylation, is a key step in synthetic routes where further functionalization of the nitrogen is desired.

Standard methods for amide hydrolysis can be applied, typically involving heating with strong aqueous acid (e.g., HCl) or base (e.g., NaOH). masterorganicchemistry.com However, more specific and milder methods have been developed. For instance, alcoholytic deacetylation using a mixture of trifluoroacetic acid in methanol (B129727) has been shown to efficiently cleave N-acetyl groups from peptides, a process that could be adapted for this compound. princeton.edu

In more complex systems derived from the related 1-acetyl-4-piperidone, an interesting acetyl migration has been observed. Under specific catalytic transfer hydrogenation conditions (using ammonium (B1175870) formate (B1220265) and palladium on carbon), the acetyl group was found to migrate from the piperidine (B6355638) nitrogen to an exocyclic nitrogen atom. researchgate.net This highlights the potential for intramolecular rearrangements involving the N-acetyl group under certain reductive conditions.

| Transformation | Reagents/Conditions | Outcome |

| Acid Hydrolysis | Aqueous HCl, Reflux | Cleavage to azepan-4-one (B24970) and acetic acid. masterorganicchemistry.com |

| Base Hydrolysis | Aqueous NaOH, Reflux | Cleavage to azepan-4-one and sodium acetate (B1210297). masterorganicchemistry.com |

| Alcoholytic Deacetylation | Trifluoroacetic acid, Methanol | Milder cleavage of the N-acetyl group. princeton.edu |

| Acetyl Migration | HCOONH₄, Pd/C, MeOH | Potential for intramolecular acetyl transfer in suitably functionalized derivatives. researchgate.net |

Amide Bond Reactivity and Stability

The amide bond in this compound is characterized by significant stability. This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom interacts with the carbonyl π-system. This gives the C-N bond partial double-bond character, restricting rotation and making the amide less susceptible to nucleophilic attack compared to a ketone. nsf.gov

The hydrolytic stability of lactams (cyclic amides) is known to be dependent on ring size. Studies have shown that while small rings like β-lactams (four-membered) are highly strained and reactive, medium-sized rings are significantly more stable. researchgate.net Specifically, seven-membered lactams (azepan-2-ones) are among the least susceptible to hydrolysis, suggesting that the N-acetylazepanone framework is inherently robust. researchgate.net This stability is crucial in many synthetic applications, as the N-acetyl group can remain intact under a variety of reaction conditions targeting other parts of the molecule.

While highly stable, the amide bond is not completely inert. Its reactivity can be enhanced in "twisted" amides where resonance is sterically inhibited. nih.gov In the case of the relatively planar N-acetyl group in this compound, reactivity is low, and forcing conditions such as prolonged heating with strong acid or base are typically required to induce cleavage. masterorganicchemistry.com

Reactivity of the Azepane Nitrogen Atom

The reactivity of the nitrogen atom within the this compound structure is fundamentally dictated by its incorporation into an amide functional group. This chemical environment significantly influences its electronic properties and, consequently, its participation in chemical reactions.

The nitrogen atom in this compound exhibits markedly reduced nucleophilicity compared to a simple secondary amine. This is a direct consequence of the electronic properties of the amide group. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent acetyl carbonyl group. This resonance stabilization distributes the electron density over the nitrogen, carbon, and oxygen atoms of the acetyl moiety.

The result of this electron delocalization is that the nitrogen's lone pair is less available to be donated to an electrophile. libretexts.org While amines are common nucleophiles in organic chemistry, the nitrogen atom in an amide is substantially less reactive. libretexts.orgquora.com Consequently, reactions that typically involve the nucleophilic attack of a nitrogen atom, such as further alkylation or acylation at the nitrogen center, are generally unfavorable for this compound under standard conditions. The resonance effect makes the amide nitrogen a weak nucleophile. libretexts.org

Despite the relative stability of the N-acetyl group, the azepane ring can undergo oxidative transformations, particularly at the carbon atoms adjacent to the nitrogen. The oxidation of N-acyl cyclic amines has been a subject of synthetic investigation, often employing powerful oxidizing agents like ruthenium tetroxide (RuO₄). researchgate.netrsc.org

Research has shown that the oxidation of N-acyl cyclic amines with RuO₄, generated in-situ from a catalytic amount of RuO₂ and a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄), can lead to different products depending on the reaction conditions. researchgate.net

Formation of Imides: In a two-phase solvent system (e.g., ethyl acetate-water), the oxidation typically occurs at the α-carbon to the nitrogen, yielding the corresponding N-acyl lactam, which in the case of this compound would introduce another carbonyl group into the ring. researchgate.net

Ring Cleavage: Conversely, when the reaction is performed in a single-layer aqueous system containing tert-butanol, a different pathway is favored. This process can lead to the oxidative cleavage of the endocyclic C-N bond, resulting in the formation of an ω-amino acid. researchgate.net

These transformations highlight the potential for selective oxidation of the N-acetylated azepane ring system, providing pathways to synthetically useful derivatives.

| Oxidizing System | Solvent System | Major Product Type from N-Acyl Cyclic Amine | Reference |

| RuO₂ (cat.) / NaIO₄ | Ethyl Acetate / Water | N-Acyl Lactam (Imide) | researchgate.net |

| RuO₂ (cat.) / NaIO₄ | tert-Butanol / Water | ω-Amino Acid (Open-ring) | researchgate.net |

Nucleophilic Character of the Nitrogen

Derivatization Strategies for Structural Elaboration

Derivatization is a critical technique in chemical analysis, used to modify a compound to enhance its suitability for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For a molecule like this compound, derivatization can target its ketone functionality to improve volatility, thermal stability, or detector response. mdpi.comslideshare.net

Acylation is a widely used derivatization technique that converts compounds with active hydrogens (found in -OH, -NH, -SH groups) into esters, amides, and thioesters. researchgate.netresearchgate.net While the nitrogen in this compound is already acetylated, this method is relevant for the analysis of its precursors or potential metabolites that may contain hydroxyl or primary/secondary amine groups. The introduction of an acyl group, particularly a perfluoroacyl group, can significantly increase the volatility of a compound for GC analysis and enhance its sensitivity for electron capture detection (ECD). researchgate.netgcms.cz

Common acylating agents and their applications are summarized below.

| Acylating Agent Class | Example Reagent | Target Functional Groups | Analytical Advantage | Reference |

| Perfluoro Acid Anhydrides | Trifluoroacetic Anhydride (B1165640) (TFAA) | Alcohols, Phenols, Amines | Increased volatility, ECD sensitivity | researchgate.net |

| Perfluoroacylimidazoles | Trifluoroacetylimidazole (TFAI) | Alcohols, Amines | Quantitative reaction, no acid by-products | researchgate.net |

| N-Methyl-bis-amides | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Primary & Secondary Amines | Forms stable, volatile derivatives | researchgate.net |

For instance, if a synthetic precursor to this compound contained a hydroxyl group, derivatization with an agent like TFAA would convert the -OH to a trifluoroacetate (B77799) ester, improving its chromatographic properties. osti.govnih.gov

Given the presence of a ketone group, this compound is amenable to a variety of derivatization strategies targeting the carbonyl functionality. These methods are essential for enhancing detection in both GC and HPLC, especially when analyzing complex matrices. nih.govresearchgate.net

One of the most common approaches is the reaction of the ketone with a hydrazine-based reagent to form a stable hydrazone derivative. This is particularly useful for HPLC with UV or mass spectrometry (MS) detection, as the reagent can introduce a chromophore or a readily ionizable group. nih.govddtjournal.com

Key derivatization techniques for the ketone group include:

Reaction with 2,4-Dinitrophenylhydrazine (DNPH): This classic method yields a 2,4-dinitrophenylhydrazone, which is highly colored and UV-active, making it ideal for HPLC-UV analysis. The derivative can also be analyzed by LC-MS. ddtjournal.com

Reaction with 2-Nitrophenylhydrazine (2-NPH): Similar to DNPH, 2-NPH is used for pre-column derivatization of ketones for HPLC analysis. The resulting 2-nitrophenylhydrazones can be identified online using atmospheric pressure chemical ionization mass spectrometry (APCI-MS). nih.gov

Formation of Oximes: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-(pentafluorobenzyl)hydroxylamine, PFBHA) converts the ketone to an oxime. PFBHA derivatives are particularly suited for sensitive analysis by GC-ECD.

These techniques provide robust methods for the trace analysis of ketones like this compound in various samples.

| Reagent | Derivative Formed | Primary Analytical Method | Advantage | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV, LC-MS | Introduces strong chromophore | ddtjournal.com |

| 2-Nitrophenylhydrazine (2-NPH) | Hydrazone | HPLC-DAD-APCI-MS | Allows for online MS identification | nih.gov |

| Hydroxylamine | Oxime | LC-MS | Introduces chargeable nitrogen atom | ddtjournal.com |

| O-(Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | GC-ECD, GC-MS | High sensitivity with ECD | gcms.cz |

Applications As a Crucial Synthetic Intermediate and Molecular Scaffold

Role in the Synthesis of Advanced Organic Intermediates

The ketone functional group in 1-Acetylazepan-4-one is a key handle for a variety of chemical transformations, allowing for its elaboration into more advanced and functionally diverse organic intermediates. Standard organic reactions targeting ketones can be readily applied to this scaffold to build molecular complexity.

One of the most significant reactions in synthetic chemistry is the conversion of a carbonyl compound into an amine, a process known as reductive amination. wikipedia.orgnih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is paramount in medicinal chemistry for creating C-N bonds and is responsible for the synthesis of numerous pharmaceutical agents. nih.govresearchgate.net Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used as they can selectively reduce the imine in the presence of the initial ketone. masterorganicchemistry.com Applying this to this compound, reaction with various primary or secondary amines would yield a diverse array of 4-aminoazepane derivatives, which are valuable precursors for bioactive compounds.

Another powerful method for modifying the ketone is the Wittig reaction, which converts aldehydes and ketones into alkenes. mdpi.comdrugbank.com The reaction employs a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent, effectively creating a new carbon-carbon double bond. drugbank.comatamankimya.com This allows for the introduction of a wide variety of substituents at the 4-position of the azepane ring, transforming it into an exocyclic alkene. Such intermediates can undergo further functionalization, serving as precursors for spirocyclic systems or other complex ring structures. researchgate.netdoi.org

Contributions to Medicinal Chemistry Scaffold Development

The azepane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a multitude of biologically active compounds and approved drugs. doi.org Its seven-membered ring offers greater conformational flexibility compared to smaller five- or six-membered rings, which can be advantageous for optimizing interactions with biological targets.

Design and Exploration of Azepane-Based Molecular Cores

The azepane core is a prominent feature in a wide range of bioactive molecules with applications in treating conditions like cancer and neurodegenerative diseases. doi.org The development of M1 muscarinic receptor agonists for potential use in Alzheimer's disease, for example, has involved scaffolds containing the azepane ring. mdpi.com The synthesis of these agents often focuses on creating rigid, bicyclic structures derived from piperidine (B6355638) or azepane to enhance subtype selectivity. mdpi.com

The strategic incorporation of the azepane heterocycle is a widely used approach in programs aimed at exploring the chemical space around lead compounds. doi.org Research has demonstrated that bicyclic azepanes can act as potent inhibitors of monoamine transporters, suggesting their potential for treating neuropsychiatric disorders. mdpi.com The synthesis of novel heterocyclic scaffolds frequently employs building blocks that can introduce unique three-dimensional shapes, and the azepane ring is a key component in this endeavor. doi.org

| Compound Class | Therapeutic Target/Application | Key Finding |

| M1 Muscarinic Agonists | Alzheimer's Disease | Azepane ring introduction resulted in a compound with sub-micromolar potency at the M1 receptor and no detectable affinity for other subtypes. mdpi.com |

| Bicyclic Azepanes | Neuropsychiatric Disorders | N-benzylated bicyclic azepanes emerged as potent inhibitors of norepinephrine (B1679862) and dopamine (B1211576) transporters. mdpi.com |

Integration into Analog Series and Structural Diversity Generation

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate collections of structurally diverse molecules from a common starting material. nih.govunits.it The goal is to explore broad regions of chemical space to discover new biological functions. units.it this compound is an ideal starting point for such an approach. Its ketone functionality allows for reactions with a wide array of building blocks, leading to the rapid generation of an analog series or a compound library. amazonaws.com

For instance, using the reductive amination reaction, a library of amines can be synthesized by reacting this compound with a diverse set of primary and secondary amines. nih.govresearchgate.net This approach allows for systematic variation of the substituent at the 4-position, which is a key strategy in lead optimization to improve properties like potency, selectivity, and pharmacokinetics. nih.gov This method has been applied to create series of compounds for screening against various biological targets. For example, a series of novel M1 selective muscarinic agonists were synthesized based on a tetrahydropyridine (B1245486) core, demonstrating how systematic modification of a central scaffold can lead to potent and selective agents. nih.gov The principles of combinatorial chemistry, whether in solution-phase or on a solid support, can be applied to this compound to efficiently produce large numbers of distinct but related molecules for high-throughput screening. units.it

Computational Approaches to Scaffold Analysis and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for analyzing and optimizing molecular scaffolds. amazonaws.com These methods allow researchers to predict how a molecule will bind to a biological target, estimate its properties, and guide the design of more effective analogs.

A notable example involves the computer-assisted design of novel inhibitors for Polyketide synthase 13, a crucial enzyme in Mycobacterium tuberculosis. amazonaws.com In this study, a virtual combinatorial library was created that included analogs containing a (4-acetylazepan-1-yl)methyl moiety. amazonaws.com A pharmacophore model (PH4) was developed and used to screen the library, identifying new potential inhibitors with favorable pharmacokinetic profiles. amazonaws.com This highlights how the specific scaffold derived from this compound can be incorporated into computational drug design workflows.

Furthermore, Density Functional Theory (DFT) calculations are often employed to understand reaction mechanisms and the stability of intermediates in the synthesis of complex scaffolds. For instance, DFT has been used to examine the formation of diradical intermediates during the synthesis of azepine-containing bridged scaffolds.

| Computational Method | Application Area | Specific Use Case |

| QSAR and Pharmacophore Modeling | Drug Design, Virtual Screening | Design of novel inhibitors for M. tuberculosis Pks13, incorporating a (4-acetylazepan-1-yl)methyl group. amazonaws.com |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Examination of diradical intermediates in the synthesis of azepine-containing bridged scaffolds. |

Utilization in Polymer Science for Materials Synthesis

While the azepane structural motif is significant in medicinal chemistry, a review of the scientific literature did not reveal documented applications of this compound specifically in the field of polymer science for materials synthesis.

It is important to distinguish this compound from its isomer, 1-acetylazepan-2-one (also known as N-acetyl-ε-caprolactam). This isomer, 1-acetylazepan-2-one, is well-documented as a crucial activator in the anionic ring-opening polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6). researchgate.netgoogle.com However, as this article is focused solely on this compound, the applications of its isomer fall outside the current scope.

Advanced Spectroscopic Characterization Methodologies in 1 Acetylazepan 4 One Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Acetylazepan-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like oxygen and nitrogen deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). libretexts.org

For this compound, the structure contains several distinct proton environments. The protons on carbons adjacent to the nitrogen atom (C2 and C7) and the carbonyl groups (C3 and C5) are expected to be the most deshielded within the aliphatic region. The acetyl methyl protons (H8) will appear as a sharp singlet, as they are not coupled to any other protons. Due to the conformational flexibility of the seven-membered ring and the presence of two distinct carbonyl environments (ketone and amide), the signals for the methylene (B1212753) protons on the ring are expected to be complex multiplets.

A predicted ¹H NMR spectrum for this compound in a standard solvent like CDCl₃ would show the following characteristic signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H7 (CH₂-N) | 3.5 - 3.8 | Multiplet | 4H |

| H3, H5 (CH₂-C=O) | 2.6 - 2.8 | Multiplet | 4H |

| H6 (-CH₂-) | 1.8 - 2.0 | Multiplet | 2H |

| H8 (CH₃-C=O) | 2.1 | Singlet | 3H |

This interactive table presents predicted ¹H NMR data based on established chemical shift principles. libretexts.orgoregonstate.edu Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. libretexts.org Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment. Carbonyl carbons are highly deshielded and appear significantly downfield.

In this compound, eight distinct carbon signals are expected. The two carbonyl carbons—one from the ketone (C4) and one from the amide (acetyl group)—will have the highest chemical shifts. libretexts.org The carbons directly bonded to the nitrogen atom (C2 and C7) will also be shifted downfield relative to the other aliphatic carbons.

Predicted ¹³C NMR spectral data for this compound is summarized below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ketone C=O) | 205 - 220 |

| Acetyl (Amide C=O) | 170 - 185 |

| C2, C7 (CH₂-N) | 45 - 55 |

| C3, C5 (CH₂-C=O) | 35 - 45 |

| C6 (-CH₂-) | 25 - 35 |

| C8 (Acetyl CH₃) | 20 - 30 |

This interactive table presents predicted ¹³C NMR data based on established chemical shift principles. libretexts.orgsigmaaldrich.com Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on adjacent carbons in the azepane ring (e.g., H2-H3, H3-H5-H6, H6-H7), confirming the sequence of the methylene groups. No correlation would be seen for the acetyl methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This technique allows for the definitive assignment of each carbon signal by linking it to its already-assigned proton signal. For example, the proton signal predicted around 2.1 ppm would show a cross-peak to the carbon signal predicted around 20-30 ppm, confirming the assignment of C8.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. columbia.eduwisc.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The acetyl protons (H8) correlating to the amide carbonyl carbon.

The protons at C3 and C5 correlating to the ketone carbonyl carbon (C4).

The protons at C2 and C3 correlating to the amide carbonyl carbon, confirming the N-acetyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. While not essential for confirming the basic connectivity, a NOESY spectrum could provide insights into the preferred conformation of the seven-membered ring in solution.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sdsu.edu When a molecule is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. uni-saarland.denist.gov

This compound possesses two distinct carbonyl groups: a ketone and a tertiary amide. These functional groups give rise to strong, characteristic absorption bands in the IR spectrum. The alkane C-H bonds also produce notable signals.

The expected characteristic IR absorption bands are as follows:

| Bond | Functional Group | Characteristic Absorption (Wavenumber, cm⁻¹) | Intensity |

| C=O | Ketone | 1715 - 1740 | Strong |

| C=O | Amide (tertiary) | 1630 - 1670 | Strong |

| C-H | Alkane | 2850 - 3000 | Medium-Strong |

This interactive table presents predicted IR absorption data based on established correlation tables. pressbooks.pubmsu.edu The presence of two strong carbonyl bands is a key diagnostic feature for this molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. utah.edu It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. mdpi.com

For this compound (C₈H₁₃NO₂), the exact molecular weight is 155.0946 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, the molecular ion peak (M⁺), would be observed at m/z = 155. msu.edu

The molecule is expected to fragment in predictable ways based on the stability of the resulting ions and neutral fragments. Common fragmentation pathways for ketones and amides include alpha-cleavage, where a bond adjacent to the carbonyl group is broken.

Key predicted fragments for this compound include:

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 112 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 98 | [M - C₄H₅O]⁺ | Alpha-cleavage at C3-C4 |

| 84 | [M - C₅H₇O]⁺ | Alpha-cleavage at C4-C5 |

| 43 | [CH₃CO]⁺ | Acetyl cation |

This interactive table presents predicted mass spectrometry fragments. The base peak (most abundant fragment) would likely be the stable acetyl cation at m/z = 43 or the fragment from the loss of the acetyl group at m/z = 112. libretexts.org

X-ray Crystallography for Absolute Stereochemical and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. mdpi.comproteopedia.org This method involves diffracting X-rays off a single, well-ordered crystal of the compound. While no publicly available crystal structure for this compound has been reported, the technique would provide invaluable information if suitable crystals could be obtained.

The primary findings from an X-ray crystallographic analysis would be:

Unambiguous Structural Confirmation: It would definitively confirm the atomic connectivity previously deduced by NMR and MS.

Conformational Analysis: It would reveal the precise solid-state conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair conformation), including all bond lengths, bond angles, and torsional angles.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, revealing any hydrogen bonding or other non-covalent interactions.

As this compound is an achiral molecule, it cannot have an absolute configuration. However, for chiral derivatives of this compound, X-ray crystallography would be the definitive method for determining their absolute stereochemistry. mdpi.com

Advanced Imaging Techniques in Spectroscopic Characterization

The convergence of high-resolution microscopy with vibrational spectroscopy has given rise to powerful imaging techniques that provide chemical information on a nanoscale. These methods are instrumental in the solid-state characterization of pharmaceutical compounds like this compound, offering insights into particle morphology, component distribution in formulated products, and the identification of different polymorphic or amorphous forms. Two of the most prominent techniques in this domain are Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy and Raman Chemical Imaging.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy

AFM-IR is a cutting-edge technique that merges the high spatial resolution of atomic force microscopy (AFM) with the chemical specificity of infrared (IR) spectroscopy. acs.orgbruker.com This method overcomes the diffraction limit of conventional IR spectroscopy, allowing for chemical analysis at the nanoscale. bruker.comelettra.eu The principle of AFM-IR involves irradiating a sample with a tunable pulsed IR laser. When the sample absorbs the IR radiation at a specific wavenumber corresponding to a vibrational mode of the molecule, it undergoes localized thermal expansion. bruker.comrsc.org The AFM tip, in contact with the sample surface, detects this minute expansion, and the resulting cantilever deflection is measured. The intensity of this deflection is proportional to the IR absorption of the sample. rsc.org By scanning the sample and acquiring a full IR spectrum at each point, or by mapping the absorption at a specific wavenumber, a high-resolution chemical image can be generated. elettra.eu

In the context of this compound research, AFM-IR can be employed to:

Characterize the distribution of this compound in a drug formulation: It can distinguish the active pharmaceutical ingredient (API) from excipients at a sub-100 nm spatial resolution, which is crucial for understanding drug release profiles and bioavailability. rsc.orgresearchgate.net

Identify and map different solid-state forms: Polymorphs and amorphous forms of a compound have distinct IR spectra. AFM-IR can map the spatial distribution of these forms within a single particle or a compact, providing critical information for formulation development and stability studies.

Investigate drug-excipient interactions: By analyzing the shifts in characteristic IR absorption bands, it is possible to probe interactions between this compound and polymer matrices or other excipients at the nanoscale. researchgate.net

Raman Chemical Imaging

Raman chemical imaging, also known as Raman microscopy, is another powerful non-destructive technique for obtaining spatially resolved chemical information. researchgate.net It is based on the Raman scattering effect, where a sample is illuminated with a monochromatic laser, and the inelastically scattered light is collected. nih.gov The energy shifts in the scattered light correspond to the vibrational modes of the molecules in the sample, providing a characteristic "fingerprint" spectrum. nih.gov By raster-scanning the laser beam across the sample and collecting a Raman spectrum at each point, a detailed chemical map can be constructed.

For the study of this compound, Raman imaging is particularly useful for:

Bulk material characterization: It can rapidly assess the homogeneity of a powder blend or the distribution of the API in a tablet. nih.gov

Polymorph screening and identification: Different crystalline forms of this compound will exhibit unique Raman spectra, allowing for their identification and spatial mapping.

In-situ monitoring of crystallization processes: Raman microscopy can be used to follow the transformation between different solid-state forms in real-time.

The table below presents hypothetical data from advanced spectroscopic imaging of this compound in a formulated solid dispersion.

| Technique | Parameter | Observed Value/Finding | Interpretation |

|---|---|---|---|

| AFM-IR | Spatial Resolution | ~20 nm | High-resolution mapping of the API and excipient domains. rsc.org |

| Characteristic this compound Band | 1715 cm-1 (C=O stretch) | Strong absorption localized in distinct nanodomains. | |

| Characteristic Excipient Band (e.g., HPMC) | 1050 cm-1 (C-O stretch) | Absorption observed in the matrix surrounding the API domains. | |

| Raman Chemical Imaging | Spatial Resolution | ~300 nm | Micron-scale chemical map of the solid dispersion. nih.gov |

| Characteristic this compound Band | 1640 cm-1 (Amide I) | Mapping the distribution of this compound within the tablet matrix. | |

| Polymorph Indicator Band | Shift from 850 cm-1 (Form I) to 865 cm-1 (Form II) | Identification of polymorphic heterogeneity within the sample. |

Computational and Theoretical Investigations of 1 Acetylazepan 4 One

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. These methods are crucial for understanding the electronic properties that govern the reactivity and stability of 1-acetylazepan-4-one.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.org DFT calculations focus on the electron density, a more manageable property than the complex wave function of a many-electron system, to determine the ground-state energy and other molecular properties. scispace.com For this compound, DFT can be used to calculate key parameters that describe its reactivity. jocpr.com

These parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how this compound will interact with other reagents.

Global Reactivity Descriptors: DFT calculations can provide values for electronegativity, chemical hardness, and softness, which are fundamental concepts in understanding chemical reactivity. d-nb.info For instance, chemical hardness, defined as half the difference between ionization potential and electron affinity, provides a measure of the molecule's resistance to a change in its electron distribution. scirp.org

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons (nucleophilicity). Higher energy often means greater reactivity. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. | A small gap suggests high polarizability and chemical reactivity. |

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |

| Chemical Potential (μ) | The negative of electronegativity, representing the escaping tendency of electrons. | Influences charge transfer in a reaction. |

The application of DFT to substituted azepane systems has been demonstrated in various studies, often to understand reactivity and reaction mechanisms. rsc.orgresearchgate.net For example, in a study on piperidin-4-one derivatives, DFT was used to correlate molecular structure with inhibition efficiency, highlighting the importance of parameters like the HOMO-LUMO gap and dipole moment. scirp.org

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. numberanalytics.com This theory is fundamental to understanding chemical bonding and reaction mechanisms. libretexts.org By analyzing the interactions between the molecular orbitals of reactants, particularly the HOMO of one molecule and the LUMO of another (Frontier Molecular Orbital theory), chemists can predict the feasibility and outcome of a chemical reaction. reddit.com

For this compound, MO theory can be used to:

Visualize Bonding and Antibonding Orbitals: Understanding the nature of the molecular orbitals helps to explain the stability of the azepane ring and the influence of the acetyl and ketone functional groups. chadsprep.com

Predict Reaction Pathways: By examining the symmetry and energy of the frontier orbitals, it's possible to elucidate the preferred pathways for reactions such as nucleophilic additions to the carbonyl group or reactions at the alpha-carbon.

Analyze Transition States: Computational modeling based on MO theory can calculate the structures and energies of transition states, providing a deeper understanding of the reaction kinetics and the factors that control selectivity. pitt.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic view of molecular behavior, complementing the static picture offered by quantum chemical calculations.

The seven-membered azepane ring in this compound is conformationally flexible. Understanding its preferred conformations is crucial as this can significantly influence its reactivity and biological activity. Computational methods are employed to explore the potential energy surface of the molecule and identify its low-energy conformers.

Systematic or Stochastic Searches: Algorithms can systematically rotate bonds or use random (stochastic) sampling to generate a wide range of possible conformations.

Energy Minimization: Each generated conformation is then subjected to energy minimization using molecular mechanics or quantum mechanics to find the nearest local energy minimum.

Studies on substituted azepanes have shown that even small changes, like the introduction of a fluorine atom, can significantly bias the conformational equilibrium of the ring. rsc.org For this compound, the orientation of the N-acetyl group (cis or trans relative to the carbonyl group) and the various twist-chair and boat-chair conformations of the azepane ring would be of primary interest. This analysis helps to predict the most likely shape of the molecule in different environments.

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, saving time and resources in the laboratory. youtube.comcecam.org By modeling the reaction pathways, it is possible to predict both reactivity (how fast a reaction occurs) and selectivity (which product is preferentially formed).

For this compound, computational models can be used to predict:

Regioselectivity: For example, in a reaction involving both the ketone and the amide carbonyl groups, calculations can determine which site is more susceptible to nucleophilic attack.

Stereoselectivity: When new chiral centers are formed, computational models can predict which stereoisomer will be the major product by comparing the energies of the different transition states leading to each isomer.

Hybrid approaches that combine DFT, machine learning, and other methods are becoming increasingly powerful for predicting site selectivity in complex molecules. chemrxiv.org Automated tools are also being developed to explore reaction mechanisms and predict outcomes. beilstein-journals.org

Conformational Analysis of the Azepane Ring and Acetyl Group

Computational Chemistry in Scaffold Design and Derivatization Strategy

The azepane ring is a valuable scaffold in medicinal chemistry. lifechemicals.com Computational methods play a key role in designing new molecules based on this scaffold. nih.gov

Scaffold Hopping: This technique involves replacing a central molecular core with a new one while maintaining the original orientation of key functional groups. cam.ac.uk Computational searches of structural databases can identify novel scaffolds that could mimic the properties of this compound or serve as a basis for new drug candidates.

Virtual Libraries and Derivatization: Starting with the this compound scaffold, computational tools can be used to generate large virtual libraries of derivatives by adding various substituents at different positions. These virtual compounds can then be screened in silico for desired properties, such as binding affinity to a biological target. nih.govnih.gov

De Novo Design: Advanced generative AI models can now design entirely new protein scaffolds to hold a specific active site, a process that starts from quantum chemistry descriptions. biorxiv.org This highlights the increasing power of computational methods to create novel functional molecules from scratch.

By combining quantum chemical calculations with molecular modeling, chemists can develop rational strategies for modifying this compound to create new compounds with specific, targeted properties.

Virtual Screening and Library Design

Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid, cost-effective evaluation of large chemical libraries to identify promising hit compounds. nih.govijsdr.orgnih.govbiorxiv.org For a core structure like this compound, this process begins with the design and construction of a virtual combinatorial library.

Library Design: The design of a chemical library centered on the this compound scaffold involves the strategic selection of building blocks to be attached at various diversification points. The goal is to create a collection of virtual compounds with a wide range of physicochemical properties and spatial arrangements, thereby increasing the probability of finding a match for a specific biological target. frontiersin.orgresearchgate.netnih.gov Key considerations for library design include:

Scaffold Hopping and Privileged Structures: The azepanone core itself is a modification of other privileged structures like benzodiazepines, which are known for their broad bioactivity. frontiersin.orgnih.gov The library design can explore variations of this seven-membered ring to optimize binding.

Diversity-Oriented Synthesis: Reagents are selected to maximize the structural and physicochemical diversity of the final compounds. This includes varying properties like size, lipophilicity, hydrogen bonding capacity, and charge.

Target-Focused Design: If a specific protein target is known, the library can be tailored to fit the characteristics of the binding site. For instance, if the target pocket is hydrophobic, lipophilic substituents would be prioritized. frontiersin.org

The following table outlines typical parameters considered when designing a virtual library based on the this compound scaffold.

| Parameter | Description | Typical Range/Criteria | Rationale |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | 150 - 500 Da | Adherence to drug-likeness principles like Lipinski's Rule of Five for oral bioavailability. nih.gov |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | -0.4 to +5.6 | Balancing solubility and membrane permeability. wikipedia.org |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | 0 - 5 | Crucial for specific interactions with protein targets. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 1 - 10 | Essential for forming hydrogen bonds that anchor the ligand in the binding site. |

| Rotatable Bonds | Number of bonds that allow free rotation, influencing conformational flexibility. | 0 - 10 | A balance is needed; too much flexibility can lead to a high entropic penalty upon binding. |

| Scaffold Complexity | The three-dimensional intricacy of the core structure. | Azepane Ring | The flexible seven-membered ring offers more conformational possibilities than smaller rings. chim.itrsc.org |

Virtual Screening Process: Once the virtual library is generated, it is screened against a biological target using molecular docking programs. ijsdr.org This process places each virtual compound into the active site of the target protein and scores the interaction based on factors like electrostatic and van der Waals forces. ijsdr.org The top-scoring compounds are then selected as "hits" for further experimental validation. nih.gov This integration of combinatorial library design and virtual screening significantly accelerates the discovery of novel inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (methodological focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov This method is pivotal for optimizing lead compounds and predicting the activity of newly designed molecules, thereby reducing the need for extensive synthesis and testing. nih.govacs.org

The development of a robust QSAR model for a series of this compound analogs involves several key steps: nih.govnih.gov

Data Set Preparation: A training set of molecules with known biological activities (e.g., IC₅₀ values) is compiled. This set should include structural analogs of this compound with sufficient diversity in both structure and activity. An independent "test set" of molecules is also selected to validate the model's predictive power.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties, including:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges on atoms). acs.org

Model Building and Feature Selection: A mathematical model is created to relate the descriptors (independent variables) to the biological activity (dependent variable). wikipedia.org Multiple Linear Regression (MLR) is a common starting point. nih.gov Feature selection algorithms are employed to identify the most relevant descriptors that contribute to the activity, avoiding overfitting. The general form of a QSAR model is: Activity = f(descriptors) + error wikipedia.org

Model Validation: The quality of the QSAR model is assessed using several statistical metrics. A portion of the data (the test set) that was not used in model training is used to evaluate its predictive performance.

The following table presents typical statistical parameters used to validate a QSAR model.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | r² | Measures how well the model fits the training set data. | > 0.6 |

| Cross-validated r² | q² | Measures the internal predictive ability of the model (often via leave-one-out cross-validation). | > 0.5 |

| Predicted r² for Test Set | pred_r² | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals (errors). | Lower is better |

| F-statistic | F | Indicates the statistical significance of the regression model. | Higher is better |

For instance, a hypothetical QSAR study on a series of azepanone derivatives might yield a model where activity is correlated with specific atomic charges (e.g., on the ketone oxygen) and molecular shape indices. nih.govnih.gov Such a model provides crucial insights into the structural requirements for bioactivity, guiding the design of more potent analogs. researchgate.net

Theoretical Studies on Intramolecular Interactions and Stereochemical Preferences

Theoretical studies, primarily using methods like Density Functional Theory (DFT) and molecular mechanics, are essential for understanding the three-dimensional structure and conformational behavior of flexible molecules like this compound. nih.govnih.govsemanticscholar.orgnih.gov These studies provide insights into the subtle intramolecular forces and stereochemical preferences that dictate the molecule's shape and, consequently, its biological function. numberanalytics.com